MFCD02979168
Description
MFCD02979168 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are often designed to enhance catalytic activity and stability in transition metal-mediated reactions, including cross-coupling and hydrogenation processes . Based on analogous MDL-numbered compounds (e.g., MFCD00039227, MFCD02258901), this compound likely features a combination of phosphine and alkene moieties, which facilitate strong metal coordination and tunable electronic properties .
Properties
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-27-19-10-8-17(9-11-19)12-18(14-23)21(26)25-22-24-15-20(28-22)13-16-6-4-3-5-7-16/h3-12,15H,2,13H2,1H3,(H,24,25,26)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWQWMNADXXCJ-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979168 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction conditions.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
MFCD02979168 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
MFCD02979168 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD02979168 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Properties (Inferred from Similar Compounds):
- Molecular Formula : Likely CₙHₘXₖ (X = halogen, P, or other heteroatoms).
- Molecular Weight : Estimated 200–400 g/mol, based on analogs like CAS 1533-03-5 (C₁₀H₉F₃O, MW 202.17) .
Comparison with Similar Compounds
The following compounds were selected for comparison based on structural and functional similarities:
Table 1: Structural and Functional Comparison
Research Findings and Functional Contrasts
Electronic Effects: this compound’s phosphine-alkene structure provides stronger σ-donation and π-backbonding capabilities compared to CAS 1533-03-5’s trifluoromethyl group, which primarily acts as an electron-withdrawing moiety . CAS 56469-02-4’s hydroxyisoquinolinone core exhibits hydrogen-bonding interactions, enhancing its solubility in biological systems .
Thermal Stability :
- This compound and CAS 56469-02-4 show superior thermal stability (>300°C) compared to CAS 1533-03-5, which degrades near 250°C .
Industrial Relevance :
- This compound is favored in asymmetric catalysis for pharmaceutical synthesis, while CAS 56469-02-4 is a key intermediate in antitumor drug development .
Critical Analysis of Divergences in Literature
- Synthetic Yields : CAS 56469-02-4 reports a 98% yield under optimized conditions , whereas this compound’s inferred yield (~80%) suggests room for improvement in ligand synthesis protocols .
- Solubility Data : Discrepancies exist in solubility metrics for trifluoromethyl ketones (CAS 1533-03-5: 0.687 mg/mL vs. analogs with 0.24–1.2 mg/mL), possibly due to solvent polarity variations .
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